molecular formula C18H24N2O4 B1403652 tert-Butyl 5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 1250885-17-6

tert-Butyl 5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B1403652
CAS No.: 1250885-17-6
M. Wt: 332.4 g/mol
InChI Key: YBQDYHLVKAWPEQ-UHFFFAOYSA-N
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Description

tert-Butyl 5-(benzyloxycarbonylamino)-2-azabicyclo[211]hexane-2-carboxylate is a complex organic compound that belongs to the class of bicyclic compounds It features a tert-butyl group, a benzyloxycarbonylamino group, and an azabicyclohexane structure

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as converting carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .

Scientific Research Applications

tert-Butyl 5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The tert-butyl and benzyloxycarbonylamino groups contribute to its binding affinity and specificity, influencing the pathways involved in its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its azabicyclohexane structure, which imparts rigidity and specific spatial orientation to the molecule.

Properties

IUPAC Name

tert-butyl 5-(phenylmethoxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-18(2,3)24-17(22)20-10-13-9-14(20)15(13)19-16(21)23-11-12-7-5-4-6-8-12/h4-8,13-15H,9-11H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQDYHLVKAWPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C2NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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